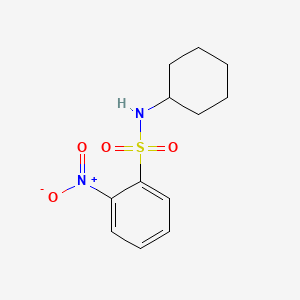

N-cyclohexyl-2-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDBPBAIRZLOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998713 | |

| Record name | N-Cyclohexyl-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77516-53-1 | |

| Record name | N-Cyclohexyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77516-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-nitrobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077516531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-2-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of N-cyclohexyl-2-nitrobenzenesulfonamide

Technical Profile: N-Cyclohexyl-2-nitrobenzenesulfonamide

Part 1: Introduction & Significance

This compound (CAS: 77516-53-1) is a specialized sulfonamide intermediate primarily utilized in organic synthesis as a protected and activated form of cyclohexylamine.[1] It serves as a textbook model for the Fukuyama Amine Synthesis , a powerful methodology for synthesizing secondary amines and polyamines.[1]

Unlike stable sulfonamides used in medicinal chemistry (e.g., antibacterials), this compound is designed for reactivity . The electron-withdrawing 2-nitro group on the benzenesulfonyl moiety renders the sulfonamide nitrogen sufficiently acidic (

This guide details the physicochemical properties, synthesis protocols, and mechanistic reactivity profile of this compound, providing researchers with the data needed to utilize it as a building block in complex molecule synthesis.[1]

Part 2: Chemical Structure & Properties

The compound consists of a cyclohexyl amine core protected by a 2-nitrobenzenesulfonyl (ortho-nosyl) group.[1] The steric bulk of the cyclohexyl ring combined with the electron-poor aromatic ring defines its solubility and crystallization behavior.[1]

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 77516-53-1 | Verified in supplier catalogs (e.g., BLDpharm, ChemicalBook).[1] |

| Molecular Formula | ||

| Molecular Weight | 284.33 g/mol | |

| Physical State | Solid | Typically crystalline powder. |

| Appearance | Light yellow to white | Color intensity varies with purity (nitro compounds often yellow).[1][2] |

| Melting Point | 85 – 88 °C | Sharp melting point indicates high crystallinity.[1] |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO. | Low solubility in water and hexanes.[1] |

| Acidity ( | ~9.5 – 10.5 (Sulfonamide NH) | Acidic enough for deprotonation by weak bases ( |

Part 3: Synthesis Protocol

The synthesis follows a standard Schotten-Baumann-type sulfonylation under anhydrous conditions.[1] The following protocol ensures high yield and purity by minimizing hydrolysis of the sulfonyl chloride.

Reagents

-

Cyclohexylamine (1.0 equiv)

-

Triethylamine (

) or Pyridine (1.2 – 1.5 equiv) -

Dichloromethane (DCM) (Anhydrous, solvent)

Step-by-Step Methodology

-

Preparation : Flame-dry a round-bottom flask and purge with nitrogen (

). Add anhydrous DCM (approx.[1] 0.2 M concentration relative to amine).[1] -

Amine Addition : Add cyclohexylamine (1.0 equiv) and triethylamine (1.5 equiv) to the flask. Cool the mixture to 0 °C using an ice bath.

-

Sulfonylation : Dissolve 2-nitrobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.[1] Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Note: Slow addition prevents exotherms and localized concentration of the electrophile.[1]

-

-

Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) until the amine starting material is consumed.[1]

-

Workup :

-

Purification : Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes or purify via silica gel chromatography to obtain the light yellow solid (Yield >90%).

Part 4: Reactivity Profile & Mechanism

The utility of this compound lies in its role within the Fukuyama Amine Synthesis cycle.[1] The 2-nitro group activates the sulfonamide for alkylation and subsequently facilitates deprotection via a Meisenheimer complex.[1]

Mechanism Visualization (Graphviz)

Caption: The Fukuyama Amine Synthesis cycle. The 2-nitrobenzenesulfonamide intermediate (Red) allows for mono-alkylation (Yellow) and subsequent mild deprotection (Green).[1]

Key Reactions

-

N-Alkylation (Mitsunobu Conditions) :

-

Deprotection (Thiolysis) :

-

Reagents : Thiophenol (

) and -

Mechanism : The thiolate anion attacks the aromatic ring at the position ortho to the nitro group (or ipso to the sulfur), forming a Meisenheimer complex.[1] This complex collapses to release

and the free secondary amine.[1] -

Advantage : Unlike tosyl groups (which require harsh acid/reduction), nosyl groups are removed under mild, basic conditions compatible with peptides and acetals.

-

Part 5: Applications in Drug Discovery

-

Synthesis of Secondary Amines :

-

Direct alkylation of cyclohexylamine often yields a mixture of primary, secondary, and tertiary amines. Using this compound ensures exclusive mono-alkylation , yielding pure secondary amines after deprotection.[1]

-

-

Polyamine Synthesis :

-

The nosyl strategy is critical in synthesizing polyamine natural products (e.g., spider toxins, spermidine analogs). The cyclohexyl group can serve as a lipophilic cap or a structural mimic in these scaffolds.[1]

-

-

Solid-Phase Synthesis :

-

This sulfonamide linker is stable to TFA (used in Boc deprotection) and piperidine (used in Fmoc deprotection), making it orthogonal to standard peptide synthesis protecting groups.

-

Part 6: Safety & Handling

-

Hazards :

-

Storage : Store the solid sulfonamide in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.[1]

-

Disposal : Dispose of thiophenol waste (from deprotection) in dedicated hazardous waste streams due to stench and toxicity.[1]

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374. Link

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353–359. Link

-

Wataru, K., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1] Organic Syntheses, 79, 186. Link

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. Link (Reference for Nosyl group properties).[1]

Sources

An In-Depth Technical Guide to N-Cyclohexyl-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-2-nitrobenzenesulfonamide, a distinct molecule within the broader class of nitrobenzenesulfonamides, presents a compelling scaffold for research and development in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and explores its potential biological activities based on the established profiles of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information and provides theoretical frameworks and experimental protocols to empower researchers in their investigations.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexyl group appended to the nitrogen atom of a 2-nitrobenzenesulfonamide core. The presence of the electron-withdrawing nitro group on the benzene ring, ortho to the sulfonamide linkage, significantly influences the molecule's electronic properties and potential reactivity.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 77516-53-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | Calculated |

| Molecular Weight | 284.33 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

Synonyms:

While no extensive list of synonyms is readily available, based on related compounds, potential synonyms could include:

-

2-Nitro-N-cyclohexylbenzenesulfonamide

-

Benzenesulfonamide, N-cyclohexyl-2-nitro-

Physicochemical Properties:

Direct experimental data for this compound is not widely published. However, based on supplier information and the properties of analogous compounds, the following can be inferred:

Table 2: Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Physical Form | Powder | [1] |

| Purity | Typically ≥96% | [1] |

| Solubility | Moderate in organic solvents, low in water. | [1] |

| Storage | Sealed, ventilated container; cool and dry recommended. | [1] |

| Shelf Life | Approximately 1 year under recommended conditions. | [1] |

Synthesis of this compound

A standard and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of this compound, the logical precursors are 2-nitrobenzenesulfonyl chloride and cyclohexylamine.

General Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol based on standard procedures for sulfonamide synthesis. Researchers should optimize conditions as necessary.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Cyclohexylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of cyclohexylamine (1.1 equivalents) at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Characterize the final product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Applications in Drug Development

While direct biological data for this compound is scarce, the broader class of nitrobenzenesulfonamides has demonstrated significant potential in medicinal chemistry.[2] These compounds are explored for a range of therapeutic applications, primarily centered around anticancer and antimicrobial activities.

Anticancer Potential

The sulfonamide moiety is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of benzenesulfonamide have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression such as carbonic anhydrases and protein kinases.[3] The presence of the nitro group can further enhance these activities or introduce novel mechanisms of action. For instance, some nitroaromatic compounds have been investigated for their ability to act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of solid tumors.

Antimicrobial Properties

The foundational discovery of sulfonamide "sulfa" drugs as antibacterial agents highlights the inherent antimicrobial potential of this chemical class.[4] While the primary mechanism of action for classic sulfa drugs is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, newer sulfonamide derivatives may exhibit different or multiple mechanisms. A study on novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids showed promising in vitro activity against Mycobacterium tuberculosis.[1] It was noted that 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than the corresponding 2- or 4-nitro derivatives.[1]

Postulated Mechanism of Action

The mechanism of action for this compound has not been experimentally elucidated. However, based on the activities of related compounds, several hypotheses can be proposed.

Caption: Potential mechanisms of action for this compound.

Analytical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of synthesized this compound. The following techniques are recommended:

Table 3: Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (aliphatic region), aromatic protons on the nitrobenzene ring, and the N-H proton of the sulfonamide. |

| ¹³C NMR | Resonances for the carbon atoms of the cyclohexyl ring, the aromatic carbons (with shifts influenced by the nitro and sulfonamide groups), and potentially a carbonyl carbon if impurities are present. |

| FT-IR | Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), C-H stretching (aliphatic and aromatic), and N-O stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 284.33 g/mol , along with characteristic fragmentation patterns. |

| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of synthetic chemistry and drug discovery. While specific biological data is currently lacking, the well-documented activities of the broader nitrobenzenesulfonamide class provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. This guide offers a foundational framework for researchers, detailing its chemical identity, a robust synthesis protocol, and outlining potential avenues for biological evaluation and mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- National Analytical Corporation - Chemical Division. N-cyclohexyl-2- Nitrobenzenesulfonamide. Tradeindia.

- BenchChem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. 2025.

- Guidechem. N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.

- Haider, S., et al. (2009). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3102.

- BenchChem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. 2025.

- PubChem. 2-Nitrobenzenesulfonamide.

- Haider, S., et al. (2009). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3165.

- Majumder, S., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2187.

- Chem-Impex. 2-Nitrobenzenesulfonamide.

- ResearchGate. Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide.

- Drug Discovery News. (2025, November 7).

- Smolecule. Buy N-cyclohexyl-2-nitrobenzamide | 1780-21-8.

- Siddiqui, H. L., et al. (2008). 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- Google Patents. (2017). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.

- ChemicalBook.

- The Good Scents Company. strawberry glycidate 1 (aldehyde C-16 (so-called))

- El-Sayed, M. A. A., et al. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. Scientific Reports, 13(1), 1475.

- NIST. N-cyclohexyl-2-benzothiazole sulfonamide.

- Journal of the Chemical Society, Perkin Transactions 2. (1993). N.m.r.

- Maestre, B., et al. (2021). Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus. Antibiotics, 10(8), 925.

- Kar, P., et al. (2024). Toward Understanding the Anticancer Activity of the Phytocompounds from Eugenia uniflora Using Molecular Docking, in silico Toxicity and Dynamics Studies.

- Sigma-Aldrich. N-CYCLOHEXYL-BENZAMIDE AldrichCPR.

- PubChem. Benzenesulfonic acid, C10-16-alkyl derivs.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- bioRxiv. (2025, January 21).

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- FooDB. Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053).

- SAS Publishers. (2016). Review Article Medicinal plants with antimicrobial activities (part 2).

- CDH Fine Chemical. Tris(Hydroxymethyl) Aminomethane Hydrochloride (Tris HCI)

- Guezgouz, N., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238.

- MDPI. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)

- Li, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Applied and Environmental Microbiology, 87(24), e01551-21.

- ChemicalBook. N-cyclohexyl-N-methyl-2-nitrobenzamide CAS#: 331845-63-7.

- Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development.

Sources

The Strategic Role of N-Aryl Sulfonamides in Heterocyclic Synthesis: A Case Study on Ciclopirox

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to the antifungal agent ciclopirox. While direct involvement of N-cyclohexyl-2-nitrobenzenesulfonamide in the canonical synthesis of ciclopirox is not documented in mainstream literature, this guide will first elucidate the established and industrially relevant synthetic routes. Subsequently, leveraging principles of modern synthetic organic chemistry, we will explore the scientifically plausible, albeit hypothetical, role of this compound as an intermediate in the synthesis of ciclopirox analogs or related substituted pyridones. This exploration will focus on the strategic application of 2-nitrobenzenesulfonamides as versatile protecting groups for amines, offering insights into advanced synthetic design for novel bioactive scaffolds.

Introduction to Ciclopirox and its Synthesis

Ciclopirox, chemically known as 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, is a broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1] Its therapeutic efficacy is well-established for the topical treatment of various mycoses.[2] The unique mechanism of action of ciclopirox, which involves the chelation of polyvalent metal cations like Fe3+, disrupts essential enzymatic processes in fungal cells, leading to their demise.[3] This mode of action distinguishes it from azole-based antifungals and has sustained interest in its synthesis and the development of related analogs.[1][4]

The synthesis of ciclopirox is a topic of significant interest in medicinal and process chemistry. The core structure, a substituted 1-hydroxy-2-pyridone, can be constructed through several reliable synthetic strategies.

Established Synthetic Routes to Ciclopirox

The most prevalent and well-documented syntheses of ciclopirox do not involve this compound. Instead, they typically proceed through one of two primary pathways, which are valued for their efficiency and scalability.

Route A: Cyclization from an α,β-Unsaturated Ketoester

One common industrial synthesis begins with the formation of an α,β-unsaturated ketoester, which is then reacted with hydroxylamine to form an oxime intermediate. This oxime subsequently undergoes cyclization to yield the target N-hydroxypyridone ring system.

Route B: Conversion of a Pre-formed Pyrone Ring

An alternative and widely employed strategy involves the synthesis of a 6-cyclohexyl-4-methyl-2-pyrone intermediate. This pyrone is then converted to the corresponding 1-hydroxy-2-pyridone via reaction with hydroxylamine hydrochloride.[5][6] This method is often favored for its robustness and high yields.

Experimental Protocol: Synthesis of Ciclopirox via the Pyrone Intermediate Route

This protocol outlines the synthesis of 6-cyclohexyl-1-hydroxy-4-methyl-2-pyridone (Ciclopirox) from 4-methyl-6-cyclohexyl-2-pyrone.

Materials:

-

4-methyl-6-cyclohexyl-2-pyrone

-

Hydroxylamine sulfate

-

Imidazole

-

Appropriate solvents (e.g., high-boiling point ethers or aromatic hydrocarbons)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate, and 50 g of imidazole is heated to 90°C in a suitable reaction vessel equipped with a stirrer and condenser.[7]

-

An additional 10 g of hydroxylamine sulfate is added portion-wise over a period of 3 hours while maintaining the reaction temperature at 90°C.[7]

-

The reaction mixture is stirred for a total of 5 hours.

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include quenching with water, extraction with an organic solvent, and subsequent purification.

-

Purification is typically achieved through recrystallization to yield 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone as a crystalline solid.

Expected Yield: Approximately 11.8 g of ciclopirox with a melting point of 143°C.[7]

Visualization of the Established Ciclopirox Synthesis

Caption: Established synthetic route to Ciclopirox.

The Chemistry of 2-Nitrobenzenesulfonamides: A Powerful Tool in Amine Synthesis

While this compound is not directly used in the aforementioned ciclopirox syntheses, the "2-nitrobenzenesulfonamide" (nosyl) moiety is a well-regarded protecting group for primary and secondary amines in modern organic synthesis.[8] Understanding its properties is key to postulating its potential role in related synthetic endeavors.

The nosyl group, introduced by Fukuyama and coworkers, offers a distinct advantage over more traditional sulfonamide protecting groups like the p-toluenesulfonyl (tosyl) group.[5] While tosylamides are exceptionally stable, their removal often requires harsh conditions. In contrast, the nosyl group can be cleaved under remarkably mild conditions, typically using a thiol and a base.[8] This mild deprotection is facilitated by the electron-withdrawing nature of the ortho-nitro group, which activates the sulfonyl group towards nucleophilic aromatic substitution.

Key Features of the Nosyl Protecting Group:

| Feature | Description | Reference |

| Ease of Installation | Reacts readily with primary and secondary amines using 2-nitrobenzenesulfonyl chloride and a base. | [5] |

| Stability | Stable to a wide range of reaction conditions, including those used for other common protecting groups. | [8] |

| Mild Cleavage | Removed with thiols (e.g., thiophenol, mercaptoethanol) and a mild base (e.g., K2CO3, DBU). | [8] |

| Orthogonality | Can be selectively removed in the presence of other protecting groups like Boc and Cbz. | [8] |

A Hypothetical Role for this compound in Analog Synthesis

Given the robust chemistry of the nosyl protecting group, we can hypothesize a strategic application for a compound like this compound in the synthesis of ciclopirox analogs or other complex pyridones. This would be particularly relevant in scenarios where a cyclohexylamine moiety needs to be introduced or modified in a multi-step synthesis without interfering with other reactive sites.

Consider a hypothetical synthesis of a ciclopirox analog where the pyridone ring is constructed first, followed by the introduction of the cyclohexyl group at the N-1 position via an N-alkylation or N-arylation reaction. In such a retrosynthetic approach, a precursor with a free amino group on the cyclohexyl ring might be required. To prevent unwanted side reactions of this amino group during the pyridone ring formation, it would need to be protected.

This is where the 2-nitrobenzenesulfonamide protecting group becomes highly valuable. A cyclohexylamine derivative could be protected with 2-nitrobenzenesulfonyl chloride to form an this compound intermediate. This protected intermediate could then be carried through several synthetic steps. Once the core pyridone structure is in place, the nosyl group could be selectively and mildly removed to reveal the free amine for further functionalization, or the protected sulfonamide itself could be part of the final analog structure.

Conceptual Workflow: Hypothetical Synthesis Involving a Nosyl-Protected Intermediate

Caption: Hypothetical use of this compound.

Experimental Protocol: Nosyl Protection of Cyclohexylamine

This protocol provides a general method for the protection of cyclohexylamine using 2-nitrobenzenesulfonyl chloride, which would form this compound.

Materials:

-

Cyclohexylamine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl solution, Saturated NaHCO₃ solution, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve cyclohexylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (2.0 eq) to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

While this compound does not play a direct role in the established synthetic routes to ciclopirox, its constituent parts represent important functionalities in organic synthesis. The cyclohexyl moiety is a key structural feature of ciclopirox, and the 2-nitrobenzenesulfonamide (nosyl) group is a highly effective protecting group for amines.

This guide has detailed the primary, industrially relevant methods for ciclopirox synthesis. Furthermore, it has provided a forward-looking perspective, hypothesizing how a molecule like this compound could be strategically employed in the synthesis of novel ciclopirox analogs. This exploration underscores the importance of protecting group chemistry in the design of complex synthetic pathways for the development of new therapeutic agents. For researchers in drug discovery, a thorough understanding of these principles is paramount for innovating beyond established synthetic routes and exploring new chemical space.

References

- Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug. (n.d.). Google Patents.

-

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

CICLOPIROX. (2021). New Drug Approvals. Retrieved February 15, 2026, from [Link]

-

The Application of Ciclopirox as a Nail Lacquer is Prophylactic for Unguis (Nail) Diseases. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

-

Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. (2000). ResearchGate. Retrieved February 15, 2026, from [Link]

-

6-Cyclohexyl-4-methyl-2H-pyran-2-one. (n.d.). Synthonix, Inc. Retrieved February 15, 2026, from [Link]

-

Ciclopirox. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. (2021). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Synthesis of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

-

What should be known about ciclopirox olamine? (2025). Typology. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Cyclohexyl-4-methyl-2(1H)-pyridone | C12H17NO | CID 71315668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Cyclohexyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,4-Fused cyclohexyl sulfones as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Cyclohexyl-4-methyl-2H-pyran-2-one , 97% , 14818-35-0 - CookeChem [cookechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-Cyclohexyl-2-nitrobenzenesulfonamide

Executive Summary

N-Cyclohexyl-2-nitrobenzenesulfonamide is a critical intermediate in organic synthesis, primarily serving as a protected / activated amine species within the Fukuyama Amine Synthesis protocol. Unlike stable sulfonamides (e.g., tosylates) that require harsh deprotection conditions, the 2-nitrobenzenesulfonyl (Nosyl) group allows for facile cleavage under mild, neutral conditions via nucleophilic aromatic substitution.[1] This guide details the compound's molecular properties, synthesis, and its pivotal role in generating secondary amines.[2][3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

Molecular Specifications

The compound is a sulfonamide derivative formed by the condensation of 2-nitrobenzenesulfonyl chloride and cyclohexylamine. The ortho-nitro group is chemically significant, providing the electron-withdrawing character necessary to increase the acidity of the sulfonamide N-H proton (allowing alkylation) and facilitating the specific deprotection mechanism.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 77516-53-1 |

| Molecular Formula | C₁₂H₁₆N₂O₄S |

| Molecular Weight | 284.33 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water |

| pKa (Sulfonamide N-H) | ~10–11 (Estimated) |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical sulfonamide linkage and the ortho-nitro moiety responsible for its reactivity.

Figure 1: Structural connectivity of this compound emphasizing functional modules.

Synthetic Pathway: Preparation Protocol

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic substitution where cyclohexylamine attacks the sulfur atom of 2-nitrobenzenesulfonyl chloride (NsCl), displacing the chloride ion.

Reagents:

-

Substrate: Cyclohexylamine (1.0 equiv)

-

Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)[1]

-

Base: Triethylamine (Et₃N) or Pyridine (1.2–1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add cyclohexylamine (10 mmol) and anhydrous DCM (30 mL).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Base Addition: Add Triethylamine (12 mmol) dropwise.

-

Sulfonylation: Dissolve 2-nitrobenzenesulfonyl chloride (11 mmol) in minimal DCM and add dropwise to the amine solution over 15 minutes.

-

Reaction: Remove ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

-

Workup:

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if necessary.

Application: The Fukuyama Amine Synthesis[2][3]

The primary utility of this compound is its role as a "Nosyl" protected amine. This allows for the synthesis of secondary amines (mono-alkylation) without the over-alkylation issues common in direct amine alkylation.

The Workflow

-

Activation: The sulfonamide N-H is sufficiently acidic to be deprotonated by weak bases (e.g., K₂CO₃).

-

Alkylation: The anion reacts with alkyl halides (R-X) or alcohols (via Mitsunobu conditions) to form the N,N-disubstituted sulfonamide.

-

Deprotection: The Nosyl group is removed using a thiol (thiophenol or mercaptoacetic acid) and base. The thiolate attacks the aromatic ring (ipso-substitution), releasing SO₂ and the secondary amine.

Mechanistic Diagram (Fukuyama Protocol)

Figure 2: The Fukuyama Amine Synthesis cycle utilizing the 2-nitrobenzenesulfonamide scaffold.

Analytical Characterization

To validate the synthesis of this compound, researchers should look for the following spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0–7.7 ppm: Multiplet (4H, aromatic protons of the 2-nitrobenzene ring). Look for the downfield shift of the proton ortho to the nitro group.

-

δ 5.2–5.5 ppm: Broad singlet (1H, N-H). Disappears on D₂O shake.

-

δ 3.1–3.3 ppm: Multiplet (1H, cyclohexyl methine C-H adjacent to N).

-

δ 1.0–1.9 ppm: Multiplets (10H, remaining cyclohexyl methylene protons).

-

-

IR Spectroscopy:

-

3200–3300 cm⁻¹: N-H stretch (secondary sulfonamide).

-

1540 cm⁻¹ & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

-

1340 cm⁻¹ & 1160 cm⁻¹: Sulfonyl (SO₂) asymmetric and symmetric stretches.

-

References

-

Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353-359. Link

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12831557, this compound. Retrieved from PubChem.[5] Link

-

BenchChem. (2025).[1] 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines: Application Notes and Protocols.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of N-Cyclohexyl-2-nitrobenzenesulfonamide: A Technical Guide

The solubility profile of N-cyclohexyl-2-nitrobenzenesulfonamide is a critical physicochemical parameter, particularly given its role as a key intermediate in organic synthesis (e.g., the Fukuyama amine synthesis) and as a precursor in the manufacturing of rubber accelerators.

This technical guide synthesizes thermodynamic principles with practical experimental protocols to characterize its solubility behavior.

Executive Summary

This compound (CAS: 77516-53-1) serves as a vital electrophilic intermediate.[1] Its solubility profile is governed by the interplay between the strong electron-withdrawing nitro group (

Understanding its solubility thermodynamics is essential for:

-

Purification: Designing crystallization processes to separate it from unreacted cyclohexylamine or sulfonyl chlorides.

-

Reaction Kinetics: Optimizing solvent selection for nucleophilic substitutions (e.g., Mitsunobu reactions or alkylations).[2][1]

-

Process Safety: Preventing unexpected precipitation in flow chemistry reactors.

This guide details the methodology for determining its solubility, the thermodynamic models for data correlation, and the expected solvent interaction mechanisms.[3][4]

Physicochemical Profile & Solvent Interaction Mechanisms[2][3][4][5][6]

Molecular Architecture

The molecule exhibits "amphiphilic-like" behavior due to distinct regions:

-

Region A (Polar/H-Bonding): The sulfonamide group acts as a Hydrogen Bond Donor (HBD) via the N-H and a Hydrogen Bond Acceptor (HBA) via the sulfonyl oxygens.[1]

-

Region B (Electronic): The ortho-nitro group creates a strong dipole and potential intramolecular H-bonding with the sulfonamide N-H, which can reduce solubility in polar protic solvents compared to para isomers.

-

Region C (Lipophilic): The cyclohexyl ring drives solubility in non-polar organic solvents but is often insufficient to overcome the crystal lattice energy in pure alkanes.[1]

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on group contribution methods, the solubility hierarchy generally follows:

-

Polar Aprotic (High Solubility): DMF, DMSO, NMP.[2] (Disrupts lattice via strong dipole interactions).[1]

-

Moderately Polar (Medium Solubility): Acetone, Ethyl Acetate, THF.[2]

-

Protic (Temperature Dependent): Methanol, Ethanol, Isopropanol.[2] (Solubility increases significantly with

due to entropy).[1] -

Non-Polar (Low Solubility): Hexane, Cyclohexane, Water.[2]

Experimental Protocol: Determination of Equilibrium Solubility

To ensure data integrity, we utilize a Dynamic Laser Monitoring Method for rapid screening and a Static Shake-Flask Method for precise thermodynamic values.[2]

Workflow Diagram

The following DOT diagram illustrates the decision matrix for solubility determination.

Figure 1: Integrated workflow for determining kinetic and thermodynamic solubility.

Standard Operating Procedure (Static Shake-Flask)

Objective: Determine mole fraction solubility (

-

Preparation: Add excess this compound solid to

of the target solvent in a double-jacketed glass vessel. -

Equilibration: Stir the suspension magnetically at

for 24 hours. Maintain temperature within -

Settling: Stop stirring and allow the suspension to settle for 2 hours (isothermal).

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a

PTFE filter. -

Quantification:

Self-Validation Check:

-

Repeat sampling at 24h and 48h. If concentration deviates by

, equilibrium is reached.[2] -

Verify solid phase purity by XRD after the experiment to ensure no solvate formation.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to theoretical models to allow for interpolation and process design.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (

- : Mole fraction solubility.[5][6][7][8]

- : Absolute temperature (K).[1][6][7][9]

- : Empirical model parameters derived from multivariate regression.

Interpretation:

-

Parameter

: Related to the non-ideality of the solution. -

Parameter

: Reflects the enthalpy of solution.[4] -

Parameter

: Accounts for the temperature dependence of the enthalpy of fusion.[6]

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff plot (

- (Enthalpy of Solution):

-

(Gibbs Free Energy):

-

Positive

indicates the dissolution is non-spontaneous (requires energy input/mixing).[1]

-

Representative Solubility Data Structure

While specific empirical values depend on the exact purity and polymorph, the following table structure represents the expected data range for this class of nitro-sulfonamides based on analogous compounds (e.g., N-cyclohexyl-2-benzothiazolesulfenamide).

Table 1: Expected Solubility Profile (Mole Fraction

| Solvent | Polarity Index | 288.15 K | 298.15 K | 308.15 K | 318.15 K | Trend |

| DMF | 6.4 | High | High | High | V.[2][1] High | Best Solvent |

| Acetone | 5.1 | Moderate | Moderate | High | High | Strong |

| Ethanol | 5.2 | Low | Low/Mod | Moderate | High | H-Bond driven |

| Toluene | 2.4 | Low | Low | Moderate | Moderate | |

| Water | 9.0 | Insoluble | Insoluble | Insoluble | V. Low | Hydrophobic effect |

Note: Actual experimental values must be determined using the protocol in Section 3.

Process Implications

Crystallization Strategy

To purify this compound:

-

Dissolution: Dissolve crude material in hot Ethanol or Ethyl Acetate (high solubility at high

).[1] -

Cooling: Slowly cool to

. The steep solubility curve in alcohols (Apelblat parameter -

Anti-solvent: Add Water or Hexane to force precipitation if yield is low.

Chemical Stability[1][11]

-

Avoid: Strong bases in protic solvents at high temperatures, which may deprotonate the sulfonamide nitrogen (

), altering solubility and potentially leading to side reactions.[2]

References

-

Solubility Measurement Standards

-

Thermodynamic Modeling

-

Sulfonamide Characterization

-

Synthetic Context (Fukuyama Synthesis)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermophysical Properties of Fluid Systems [webbook.nist.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]

- 5. scispace.com [scispace.com]

- 6. ijnc.ir [ijnc.ir]

- 7. mdpi.com [mdpi.com]

- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. N-cyclohexyl-2-benzothiazole sulfonamide [webbook.nist.gov]

N-cyclohexyl-2-nitrobenzenesulfonamide as a pharmaceutical intermediate

An In-Depth Technical Guide to N-cyclohexyl-2-nitrobenzenesulfonamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal, yet often overlooked, intermediate in modern pharmaceutical synthesis. As a derivative of 2-nitrobenzenesulfonamide (a "nosylamide"), its primary function is to serve as a stable, protected form of cyclohexylamine. The strategic value of this compound lies in the unique properties of the 2-nitrobenzenesulfonyl (Ns) protecting group, which combines robust stability with exceptionally mild cleavage conditions. This guide provides a comprehensive technical overview of its synthesis, core reactivity, mechanistic principles, and strategic application in drug development, particularly within the context of the Fukuyama amine synthesis. Detailed protocols for its preparation and subsequent deprotection are provided, alongside essential safety and handling information.

Introduction: The Strategic Role of the Nosyl Protecting Group

In the intricate world of multi-step organic synthesis, the protection and deprotection of amine functional groups is a fundamental requirement to prevent undesired side reactions.[1] While many amine protecting groups exist, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, pioneered by Fukuyama, offers a distinct and powerful advantage over traditional groups like the p-toluenesulfonyl (tosyl, Ts) group.[1]

The core utility of this compound stems from two key electronic features imparted by the nosyl group:

-

Amine Deactivation: The potent electron-withdrawing nature of the nosyl group drastically reduces the nucleophilicity and basicity of the amine nitrogen. This renders the protected cyclohexylamine inert to a wide array of subsequent reaction conditions.[1]

-

Facilitated Deprotection: Paradoxically, the same electron-withdrawing ortho-nitro group that provides stability also activates the benzene ring for nucleophilic aromatic substitution. This unique feature allows for the cleavage of the N-S bond under remarkably mild conditions using soft nucleophiles like thiols, a stark contrast to the harsh conditions often required to remove a tosyl group.[1][2]

These characteristics establish this compound not merely as a protected amine, but as a strategic intermediate for the controlled construction of complex molecular architectures.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 77516-53-1 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | [3] |

| Molecular Weight | 284.33 g/mol | [4] |

| Physical Form | Powder | [3] |

| Solubility | Moderate in organic solvents; Low in water | [3] |

| Purity (Typical) | 96–98% | [3] |

| Storage | Sealed, ventilated container; cool & dry recommended | [3] |

Synthesis and Characterization

The preparation of this compound is a robust and high-yielding sulfonylation reaction.

Synthetic Protocol

This protocol describes the standard laboratory-scale synthesis via the reaction of 2-nitrobenzenesulfonyl chloride (NsCl) with cyclohexylamine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[5]

Reagents & Equipment:

-

2-Nitrobenzenesulfonyl chloride (NsCl)

-

Cyclohexylamine

-

Pyridine (or Triethylamine)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, standard workup glassware

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with cyclohexylamine (1.0 eq) and dichloromethane, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of NsCl: Dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in dichloromethane. Add this solution dropwise to the cooled amine mixture over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure, often crystalline powder.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6]

¹H NMR:

-

Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 7.5-8.2 ppm. The protons ortho and para to the electron-withdrawing nitro group will be the most deshielded.

-

N-H Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent. Typically expected around δ 5.0-6.0 ppm, which disappears upon D₂O exchange.

-

Cyclohexyl -CH- (1H): A multiplet around δ 3.5-3.8 ppm, deshielded by the adjacent nitrogen atom.

-

Cyclohexyl -CH₂- (10H): A series of broad, overlapping multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 120-150 ppm. The carbon bearing the nitro group (C-NO₂) will be highly deshielded (around δ 148-150 ppm), as will the carbon attached to the sulfonyl group (C-S).

-

Cyclohexyl -CH- (1C): A signal around δ 55-60 ppm.

-

Cyclohexyl -CH₂- (5C): Signals in the aliphatic region, typically δ 24-35 ppm. Due to the chair conformation, non-equivalent carbons are expected.[7]

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp band around 3300-3250 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong, sharp bands just below 3000 cm⁻¹ (approx. 2930 and 2850 cm⁻¹).

-

NO₂ Asymmetric & Symmetric Stretch: Two very strong, characteristic bands around 1530 cm⁻¹ and 1350 cm⁻¹.

-

S=O Asymmetric & Symmetric Stretch: Two strong bands for the sulfonyl group, typically around 1370 cm⁻¹ and 1170 cm⁻¹.

Reactivity and Application in Pharmaceutical Synthesis

The primary application of this compound is as a precursor for the synthesis of N-alkylated cyclohexylamines via the Fukuyama Amine Synthesis .[1][2] This powerful methodology involves three core steps: protection, alkylation, and deprotection.

-

Protection: As detailed above, cyclohexylamine is protected with the nosyl group.

-

Alkylation: The nosylamide is significantly acidic and can be easily deprotonated with a mild base (e.g., K₂CO₃ or Cs₂CO₃) to form an amide anion. This anion is a potent nucleophile that can be alkylated with various electrophiles, such as alkyl halides or under Mitsunobu conditions with an alcohol.[8][9] This step forms the key C-N bond to build the target secondary amine.

-

Deprotection: The nosyl group is selectively removed to unmask the final secondary amine product.

The Deprotection Mechanism: A Self-Validating System

The deprotection step is the cornerstone of the nosyl strategy's utility and trustworthiness. It proceeds under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule that would be incompatible with harsher deprotection methods.[10]

The process involves a nucleophilic aromatic substitution, where a soft nucleophile, typically a thiolate anion (generated from a thiol like thiophenol and a base), attacks the carbon atom bearing the sulfonyl group.[9] This is facilitated by the electron-withdrawing nitro group and results in the formation of a transient Meisenheimer complex.[9] Subsequent collapse of this intermediate liberates the desired amine.

Deprotection Protocol (General)

This protocol is adapted from established procedures for the deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides.[1][9]

Reagents & Equipment:

-

N-alkyl-N-cyclohexyl-2-nitrobenzenesulfonamide

-

Thiophenol (PhSH)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Standard reaction and workup glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.

-

Add Reagents: Add potassium carbonate (3.0 eq) followed by thiophenol (2.5 eq) to the stirred solution.

-

Reaction: Stir the mixture at room temperature (or warm gently to 40-50 °C if the reaction is sluggish) for 1-3 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude secondary amine can then be purified by silica gel column chromatography to yield the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the parent compound, 2-nitrobenzenesulfonamide, and related structures can be used to guide safe handling practices.[1][9]

Potential Hazards:

-

Skin Irritation: Likely to cause skin irritation upon contact.[1]

-

Eye Irritation: Likely to cause serious eye irritation.[1]

-

Allergic Reaction: Some related sulfonamides may cause allergic skin reactions.[11]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[1][11]

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety goggles or a face shield.

-

Use a lab coat to prevent skin contact.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents and strong bases.[1][3]

First Aid Measures:

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

-

If Inhaled: Remove to fresh air. Seek medical attention if you feel unwell.[1]

Conclusion

This compound is a highly valuable intermediate for pharmaceutical research and development. Its utility is derived directly from the predictable and reliable chemistry of the 2-nitrobenzenesulfonyl protecting group. By providing a robust yet gently cleavable handle on the cyclohexylamine moiety, it enables the clean and efficient synthesis of complex secondary amines under mild conditions compatible with sensitive functional groups. This guide provides the foundational knowledge for its synthesis, application, and safe handling, empowering chemists to leverage this versatile building block in the synthesis of next-generation pharmaceutical agents.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem Technical Document.

- Nihei, K., et al. (2021). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.

- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.

- Chem-Station. (2014). Fukuyama Amine Synthesis.

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

- Vanderbilt Chemicals, LLC. (2019). SAFETY DATA SHEET - DURAX® (CBS) POWDER. Vanderbilt Chemicals, LLC.

- NIST. (n.d.). N-cyclohexyl-2-benzothiazole sulfonamide. NIST Chemistry WebBook.

- Tradeindia. (n.d.). N-cyclohexyl-2- Nitrobenzenesulfonamide.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide. BenchChem Technical Document.

- Tradeindia. (n.d.). 4-acetyl-2,2-difluoro-1,3-benzodioxole. Tradeindia.

- ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).

- ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....

- NIST. (n.d.). 2-Nitrobenzenesulfonamide. NIST Chemistry WebBook.

- PubChem. (n.d.). N-Cyclohexylbenzamide.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide. TCI Chemicals.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.

- Guidechem. (n.d.). N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.

- Spectroscopy. (2023). nuclear magnetic resonance.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N.m.r.

- SlidePlayer. (n.d.). Ir lecture part 2.

- Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide.

- TCI America. (n.d.). N-Cyclohexyl-2-benzothiazolylsulfenamide.

- ChemicalBook. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide (95-33-0) IR2 spectrum.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. rsc.org [rsc.org]

- 3. N-cyclohexyl-2- Nitrobenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. vanderbiltchemicals.com [vanderbiltchemicals.com]

An In-depth Technical Guide to the Melting Point Range of Pure N-cyclohexyl-2-nitrobenzenesulfonamide

Abstract: The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of identity and purity. For drug development professionals and researchers, an accurate and sharp melting point range is a critical quality attribute for active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive technical framework for the determination and interpretation of the melting point of N-cyclohexyl-2-nitrobenzenesulfonamide (CAS No. 77516-53-1). We will delve into the underlying principles of melting point depression, establish a self-validating protocol for accurate measurement, and discuss the logical interpretation of results in the context of the compound's synthesis and potential impurities. This document is intended to equip scientists with the expertise to use melting point analysis as a robust tool for quality control and characterization.

The Criticality of Melting Point in Pharmaceutical Development

In the rigorous landscape of pharmaceutical sciences, the physical properties of a compound are inextricably linked to its quality, stability, and performance. Among these, the melting point is one of the most informative and readily accessible parameters. For a pure, crystalline organic compound, the transition from solid to liquid occurs over a very narrow temperature range.[1][2][3] This characteristic sharpness is a direct consequence of the uniform, tightly packed crystal lattice structure.[4] The presence of even minor amounts of impurities disrupts this lattice, weakening the intermolecular forces and resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5][6][7] Therefore, the determination of a melting point is not merely a routine measurement but a foundational assay for purity assessment.

Physicochemical Profile and Synthetic Considerations

This compound is a sulfonamide derivative whose purity is critical for its intended application, potentially as a synthetic intermediate in drug discovery. While extensive characterization data is not widely published, its identity and expected properties can be established.

Synthesis Pathway and Potential Impurities

The standard synthesis of this compound involves a nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and cyclohexylamine, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[6][8]

2-Nitrobenzenesulfonyl Chloride + Cyclohexylamine → this compound + HCl

Understanding this pathway is crucial as it directly informs the potential impurity profile:

-

Unreacted Starting Materials: Residual 2-nitrobenzenesulfonyl chloride or excess cyclohexylamine.

-

Hydrolysis Products: 2-nitrobenzenesulfonic acid, formed if 2-nitrobenzenesulfonyl chloride reacts with trace water.

-

Regioisomers: If the starting material contains isomeric impurities (e.g., 4-nitrobenzenesulfonyl chloride), the final product will be contaminated with the corresponding sulfonamide isomer.

-

Residual Solvents: Solvents used in the reaction and purification (e.g., dichloromethane, methanol) may be present.[8]

Expected Physicochemical Data

Accurate determination of the melting point for a new chemical entity is paramount. As of this guide's publication, a certified reference melting point for pure this compound is not cataloged in readily available literature. Therefore, the initial determination on a highly purified batch serves as the primary reference for future quality control. For illustrative purposes, we can consider the melting point of a structurally related compound, N-cyclohexyl-2-nitrobenzamide, which is reported to be 156–157 °C .[7] This value provides a reasonable, albeit hypothetical, target for developing the analytical method.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 77516-53-1 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | - |

| Molecular Weight | 284.33 g/mol | [9] |

| Appearance | White to off-white crystalline powder | Typical for pure organic solids |

| Melting Point | To be determined empirically (Hypothetical Target: ~156-157 °C) | Based on related structures[7] |

The Thermodynamic Principle of Melting Point Depression

The phenomenon of melting point depression is grounded in the thermodynamics of phase transitions. The melting of a solid occurs when its solid and liquid phases are in equilibrium, a point where the Gibbs free energy change (ΔG) for the solid-to-liquid transition is zero.[5][6] ΔG is a function of enthalpy (ΔH) and entropy (ΔS). While the enthalpy change (energy required to break the crystal lattice) is similar for pure and impure solids, the entropy change is significantly different.[5][6]

An impure solid already possesses higher entropy (more disorder) than a pure solid. The resulting liquid mixture also has higher entropy than the molten pure compound. The key is that the increase in entropy upon melting is smaller for an impure solid. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a smaller ΔS requires a lower temperature (T) to achieve ΔG = 0. This results in a depressed melting temperature.[4][5][6]

Standard Operating Procedure (SOP): Accurate Melting Point Determination

This protocol describes a self-validating system for determining the melting point range using a modern digital melting point apparatus, adhering to standards found in major pharmacopeias.[10]

Instrumentation and Calibration

Rationale: The accuracy of any thermal measurement is contingent on the calibration of the instrument. Calibration ensures that the temperature reported by the instrument's sensor is traceable to established physical standards.

Protocol:

-

Select Standards: Choose at least two certified reference standards that bracket the expected melting point of the sample. For our hypothetical target of ~156 °C, suitable standards would be Vanillin (~81-83 °C) and Caffeine (~235-238 °C).[11][12][13]

-

Frequency: Perform calibration monthly and after any instrument maintenance.[8][11]

-

Procedure: a. Following the instrument's specific instructions, measure the melting points of the reference standards. b. The observed melting points must fall within the certified range provided by the standards' supplier.[12] c. If a deviation is observed, perform an instrument adjustment or calibration routine as specified by the manufacturer. Document all calibration activities.

Sample Preparation

Rationale: Proper sample preparation is critical for uniform heat transfer and reproducible results. The sample must be completely dry and finely powdered. Residual solvent can act as an impurity, depressing the melting point, while large crystals heat unevenly, leading to a broad and inaccurate range.

Protocol:

-

Ensure the sample is fully dry by placing it under a high vacuum for several hours.

-

Using a clean mortar and pestle or a spatula on a watch glass, gently grind the crystalline sample into a fine, homogeneous powder.

-

Tightly pack the powdered sample into a standard glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14]

Measurement Protocol

Rationale: The heating rate (ramp rate) is the most critical parameter affecting accuracy.[10] A rapid ramp rate will cause the sample's temperature to lag behind the instrument's heating block temperature, resulting in an erroneously high and broad melting range. A slow ramp rate near the melting point is essential for thermal equilibrium.

Protocol:

-

Initial Fast Ramp (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10 °C/min to find an approximate range.[2][15]

-

Accurate Measurement: a. Set the start temperature to at least 10 °C below the expected (or approximate) melting point. b. Set the ramp rate to 1 °C/min . c. Insert the packed capillary into the heating block. d. Record the Onset Point (T1): The temperature at which the first droplet of liquid becomes visible. e. Record the Clear Point (T2): The temperature at which the last solid particle melts and the substance becomes a completely transparent liquid.[14]

-

Reporting: The result should be reported as the range T1 – T2 . For a pure substance, this range should be narrow, typically 0.5 – 1.5 °C.[1][4]

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Interpreting the Results: A Self-Validating System

The trustworthiness of the analysis comes from the logical interpretation of the observed melting range in the context of the compound's known characteristics and the instrument's calibrated state.

The Signature of a Pure Compound

A sample of this compound can be considered highly pure if it meets two criteria:

-

Sharp Melting Range: The interval between the onset and clear points is ≤ 1.5 °C.

-

Consistent Value: The measured range is consistent across multiple recrystallized batches and aligns with the established reference value.

The Broadened Range: An Indicator of Impurity

Consider a newly synthesized batch that, when analyzed using the validated protocol, yields a melting range of 151.5 °C – 155.0 °C .

-

Analysis:

-

Depression: The onset of melting (151.5 °C) is significantly lower than the hypothetical reference point (~156 °C).

-

Broadening: The range (3.5 °C) is significantly wider than the expected <1.5 °C for a pure compound.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the robust determination and interpretation of a melting point as a quality control metric.

Sources

- 1. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]

- 2. 77516-54-2|N-Cyclohexyl 2-aminobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. N-cyclohexyl-2- Nitrobenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 7. Buy N-cyclohexyl-2-nitrobenzamide | 1780-21-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. N-cyclohexyl-2-benzothiazole sulfonamide [webbook.nist.gov]

- 13. 2-硝基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

Introduction: Beyond a Simple Protecting Group—The Strategic Advantage of the Nosyl Moiety

An In-Depth Technical Guide to the Applications of N-Cyclohexyl-2-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity.[1] While numerous amine-protecting groups exist, the 2-nitrobenzenesulfonyl (nosyl or Ns) group, and specifically its N-cyclohexyl derivative, this compound, offers a unique combination of stability and reactivity that elevates its role beyond simple masking.[2] This guide provides an in-depth exploration of the multifaceted applications of this compound, focusing on its utility in the strategic synthesis of complex amines and its potential as a scaffold in medicinal chemistry.

Unlike the robust but often difficult-to-remove p-toluenesulfonyl (tosyl) group, the nosyl group is characterized by its facile cleavage under exceptionally mild conditions.[1] This key difference arises from the electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring for nucleophilic aromatic substitution, the key step in the deprotection process.[2] Furthermore, the strong electron-withdrawing effect of the nosyl group significantly reduces the pKa of the sulfonamide proton, enhancing its acidity. This electronic feature is the cornerstone of the "Ns-strategy," a powerful methodology developed by Fukuyama and his research group for the synthesis of secondary amines.[3][4]

This guide will elucidate the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in amine protection, Fukuyama-Mitsunobu alkylation, and strategic deprotection. We will also explore its role in orthogonal protection schemes and discuss the potential for its derivatives in the realm of drug discovery.

Part 1: this compound as a Robust Amine Protecting Group